![molecular formula C20H22N6O2 B2914184 2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one CAS No. 2210052-60-9](/img/structure/B2914184.png)

2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

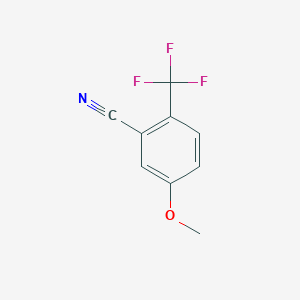

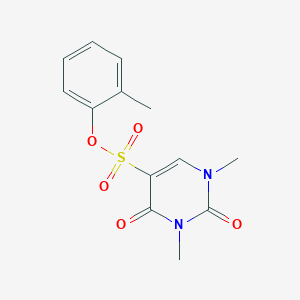

2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of heterocyclic compounds, including those similar to 2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one, has been a focus of research due to their potential in various scientific and pharmacological applications. One approach involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with ortho-diamines to synthesize new derivatives of imidazo- and benzo[4',5']imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines, showcasing a method to create condensed heterocyclic systems with potential biological activities (Harutyunyan, 2016).

Another significant aspect of research focuses on the antimicrobial properties of related compounds. For instance, certain derivatives have been synthesized and shown to exhibit antimicrobial action, comparing favorably with conventional antibiotics like Chloramphenicol and Amphotericin B (Ch, 2022). This highlights the potential of such compounds in the development of new antimicrobial agents.

Anti-inflammatory and Antioxidant Applications

Further studies have expanded into anti-inflammatory and antioxidant applications. Compounds synthesized from 2-guanidinobenzimidazole with triethyl orthoformate and reactive methylene compounds have shown significant anti-inflammatory activity in in-vivo models, such as against carrageenan-induced paw edema in albino rats. This indicates their potential as new anti-inflammatory agents (Prajapat & Talesara, 2016).

Similarly, synthesized benzimidazole derivatives have been studied for their corrosion inhibition efficiency on N80 steel in hydrochloric acid solution, demonstrating their utility in material science and engineering applications by offering a method to protect metals from corrosion. These studies also employ electrochemical, thermodynamic, and quantum chemical analyses to understand the compounds' inhibitory mechanisms (Yadav et al., 2016).

Catalysis and Synthetic Methodology

Research into catalysis and synthetic methodology using related compounds includes the development of environmentally benign synthetic methods for benzimidazoles through acceptorless dehydrogenative condensation. This method is significant for creating 2-phenylbenzimidazole and demonstrates a greener approach to synthesizing valuable chemical intermediates (Luo et al., 2017).

Additionally, the palladium-catalyzed carbonylative synthesis of functionalized benzimidazopyrimidinones outlines a new approach to these compounds, further expanding the toolkit available for organic synthesis and offering pathways to complex molecules with potential biological activity (Mancuso et al., 2017).

Properties

IUPAC Name |

2-(benzimidazol-1-yl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c27-18(13-25-14-22-16-5-1-2-6-17(16)25)26-7-3-4-15-12-21-20(23-19(15)26)24-8-10-28-11-9-24/h1-2,5-6,12,14H,3-4,7-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHLFDJDSJJOGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=C(N=C2N(C1)C(=O)CN3C=NC4=CC=CC=C43)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2914103.png)

![6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2914105.png)

![1-Acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2914113.png)

![2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetic Acid](/img/structure/B2914115.png)

![N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2914118.png)

![2-(1,3-Benzodioxol-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]inden-1-one](/img/structure/B2914119.png)

![4-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2914123.png)

![ethyl N-[(Z)-2-cyano-3-[[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]amino]prop-2-enoyl]carbamate](/img/structure/B2914124.png)